7,18-diphenyl-7,18-diazaheptacyclo[14.6.2.22,5.03,12.04,9.013,23.020,24]hexacosa-1(23),2,4,9,11,13,15,20(24),21,25-decaene-6,8,17,19-tetrone

Catalog No.
S1512505
CAS No.
128-65-4
M.F
C36H18N2O4
M. Wt
542.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
7,18-diphenyl-7,18-diazaheptacyclo[14.6.2.22,5.03,...

CAS Number

128-65-4

Product Name

7,18-diphenyl-7,18-diazaheptacyclo[14.6.2.22,5.03,12.04,9.013,23.020,24]hexacosa-1(23),2,4,9,11,13,15,20(24),21,25-decaene-6,8,17,19-tetrone

IUPAC Name

7,18-diphenyl-7,18-diazaheptacyclo[14.6.2.22,5.03,12.04,9.013,23.020,24]hexacosa-1(23),2,4,9,11,13,15,20(24),21,25-decaene-6,8,17,19-tetrone

Molecular Formula

C36H18N2O4

Molecular Weight

542.5 g/mol

InChI

InChI=1S/C36H18N2O4/c39-33-25-15-11-21-23-13-17-27-32-28(36(42)38(35(27)41)20-9-5-2-6-10-20)18-14-24(30(23)32)22-12-16-26(31(25)29(21)22)34(40)37(33)19-7-3-1-4-8-19/h1-18H

InChI Key

OGEZSLXPCKHGKO-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)N2C(=O)C3=C4C(=CC=C5C4=C(C=C3)C6=C7C5=CC=C8C7=C(C=C6)C(=O)N(C8=O)C9=CC=CC=C9)C2=O

Synonyms

N,N'-Diphenyl-3,4,9,10-perylenedicarboximide; PTCDI-Ph; 2,9-Diphenylanthra(2,1,9-def:6,5,10-d'e'f')diisoquinoline-1,3,8,10(2H,9H)-tetrone; N,N'-Diphenyl-3,4:9,10-perylenebisdicarbimide; 2,9-diphenylanthra[2,1,9-def:6,5,10-d'e'f']diisoquinoline-1,3,8,10(2h,9h)-tetrone

Canonical SMILES

C1=CC=C(C=C1)N2C(=O)C3=C4C(=CC=C5C4=C(C=C3)C6=C7C5=CC=C8C7=C(C=C6)C(=O)N(C8=O)C9=CC=CC=C9)C2=O

Description

The exact mass of the compound 2,9-Diphenylanthra(2,1,9-def:6,5,10-d'e'f')diisoquinoline-1,3,8,10(2H,9H)-tetrone is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Organic Electronics

The molecule possesses an extended π-conjugated system due to the presence of multiple aromatic rings connected through carbon-carbon double bonds. Compounds with such structures are known to exhibit interesting electronic and optical properties []. This makes diphenyl-anthra-diisoquinoline-tetrone a potential candidate for research in organic electronics, where scientists develop materials for applications like organic light-emitting diodes (OLEDs) and organic solar cells [].

Material Science

The bulky structure of the molecule hints at the possibility of interesting self-assembly properties. Aromatic molecules can interact with each other through π-π stacking, leading to the formation of ordered structures []. Research in material science explores such phenomena for applications in areas like organic semiconductors and functional materials []. Investigating the self-assembly behavior of diphenyl-anthra-diisoquinoline-tetrone could be a valuable area of exploration.

  • Origin and significance: Information on the origin and specific significance in scientific research is currently unavailable.
  • Commercially available: The compound can be purchased from a few chemical suppliers, suggesting potential research applications, but the specific use cases remain unclear [, , ].

Molecular Structure Analysis

  • Key features: The structure consists of a central anthraquinone core (anthracene with two ketone groups) flanked by two isoquinoline units on opposite sides. Phenyl groups are attached to positions 2 and 9 of the anthraquinone core. The tetrone designation indicates four carbonyl groups (C=O) within the molecule, likely at positions 1, 3, 8, and 10 (based on anthraquinone numbering).
  • Notable aspects: The combination of anthraquinone, isoquinoline, and phenyl moieties suggests potential for interesting electronic and aromatic properties, but detailed analysis is lacking in scientific literature.

Chemical Reactions Analysis

  • Synthesis and decomposition: Currently, no published information details the synthesis or decomposition reactions of diphenyl-anthra-diisoquinoline tetrone.

Physical And Chemical Properties Analysis

  • Data scarcity: Specific data on melting point, boiling point, solubility, and stability is not available in scientific databases.

There is no current information available on the mechanism of action of this compound in biological systems or its interaction with other molecules.

  • Safety data sheet (SDS) information: No publicly available SDS exists for this compound. Due to the lack of data, it's best to assume potential hazards and handle it with appropriate personal protective equipment (PPE) in a well-ventilated laboratory.

XLogP3

6.8

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

128-65-4

Wikipedia

N,N'-Diphenyl-3,4,9,10-perylenedicarboximide

Dates

Modify: 2023-08-15

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